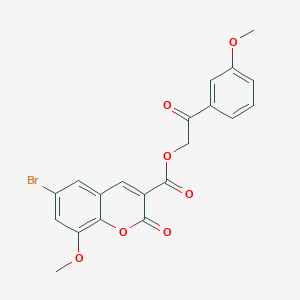

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound under discussion is part of the chromene family, which is known for its wide range of biological activities and applications in medicinal chemistry. Chromenes are heterocyclic compounds containing a benzopyran nucleus, and they have been the focus of numerous studies due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies such as cyclization reactions, which are crucial for constructing the chromene core. An example is the synthesis of similar compounds, where researchers have employed various methodologies to obtain chromene derivatives with potential anticancer activities by overcoming drug resistance in cancer cells (Das et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of chromenes reveals that these compounds can adopt different conformations based on their substitution patterns. Crystallography studies provide insights into the anti-rotamer conformations about the C-N bond and the orientation of amide and methoxy groups relative to the chromene core, which can influence the compound's reactivity and interaction with biological targets (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and addition reactions, which are essential for modifying their chemical properties and enhancing their biological activity. For instance, the reactivity of chromene derivatives with nucleophiles and electrophiles can lead to the formation of new compounds with diverse biological activities (Pimenova et al., 2003).

Scientific Research Applications

Overcoming Drug Resistance in Cancer Therapy

Research indicates that certain analogues related to the chemical structure of interest have shown promise in mitigating drug resistance and synergizing with cancer therapies, particularly in leukemia cells. For example, structure-activity relationship studies have guided the development of compounds with low micromolar cytotoxicity against a range of hematologic and solid tumor cells, highlighting their potential in treating cancers with multiple drug resistance through the induction of apoptosis (S. Das et al., 2009).

Fluorescence Properties

The fluorescence properties of certain compounds, including those with a 2H-chromene core, have been studied, showing excellent fluorescence in ethanol solution and solid state. This characteristic could be beneficial for developing fluorescent probes and materials (Juan Shi et al., 2017).

Antibacterial and Antifungal Activities

Compounds containing the 2H-chromen-2-one moiety have been synthesized and screened for their antibacterial and antifungal activities, indicating their potential as novel agents in combating microbial infections (M. Mahesh et al., 2022).

Studying Orphan G Protein-Coupled Receptor GPR35

The chemical structure is closely related to compounds that have been used to study the orphan G protein-coupled receptor GPR35, providing insights into the receptor's pharmacology and potential therapeutic applications. These studies have led to the identification of potent and selective GPR35 agonists (D. Thimm et al., 2013).

Potential in Antitumor and Antihypertensive Activities

Research has also focused on the potential antitumor and antihypertensive activities of compounds within this structural class, including the ability to inhibit tumor growth and angiogenesis, as well as exhibiting antiproliferative activities against various tumor cell lines (Shuguang Yin et al., 2013). Additionally, antioxidative O-heterocyclic analogues derived from seaweeds have shown significant ACE inhibitory potential, suggesting their use as antihypertensive agents (Anusree Maneesh et al., 2018).

properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO7/c1-25-14-5-3-4-11(7-14)16(22)10-27-19(23)15-8-12-6-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZNDQVUKFQDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)